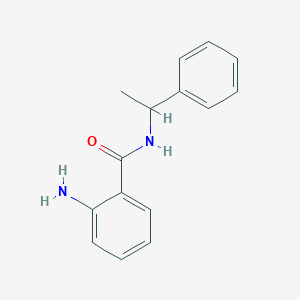
2-(4-Dimethylaminophenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Dimethylaminophenyl)furan is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic aromatic compound that contains a furan ring and a dimethylamino group attached to the phenyl ring. The compound is also known as DMABF and has a molecular formula of C14H15NO.
Mecanismo De Acción
The mechanism of action of 2-(4-Dimethylaminophenyl)furan is not well understood. However, it is believed that the compound interacts with certain receptors in the brain, leading to changes in neurotransmitter levels and ultimately affecting various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Dimethylaminophenyl)furan can affect various physiological processes, including mood regulation, cognition, and memory. The compound has been found to enhance cognitive function and improve memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(4-Dimethylaminophenyl)furan in lab experiments is its excellent electroluminescence properties, which make it an efficient emitter in OLEDs. However, the compound's mechanism of action is not well understood, which makes it challenging to use in certain types of experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Dimethylaminophenyl)furan. One area of interest is in the development of new OLEDs that utilize the compound's unique properties. Another potential application is in the treatment of neurological disorders, such as Alzheimer's disease, where the compound's ability to enhance cognitive function and memory could be beneficial. Further research is needed to better understand the compound's mechanism of action and potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 2-(4-Dimethylaminophenyl)furan involves the reaction of 4-dimethylaminophenylboronic acid with furan-2-carbaldehyde in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.
Aplicaciones Científicas De Investigación
2-(4-Dimethylaminophenyl)furan has been extensively studied for its potential applications in various scientific fields. One of the primary research areas is in the development of organic light-emitting diodes (OLEDs). The compound has been found to exhibit excellent electroluminescence properties and can be used as an efficient emitter in OLEDs.
Propiedades
Número CAS |
100191-85-3 |
|---|---|
Nombre del producto |
2-(4-Dimethylaminophenyl)furan |
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-5-10(6-8-11)12-4-3-9-14-12/h3-9H,1-2H3 |
Clave InChI |
WAYYNBUKWMFGLX-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=CO2 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



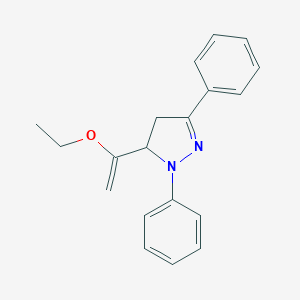


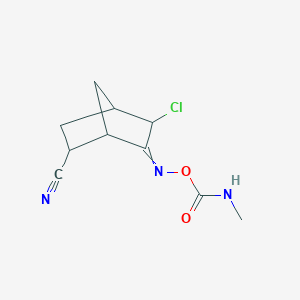


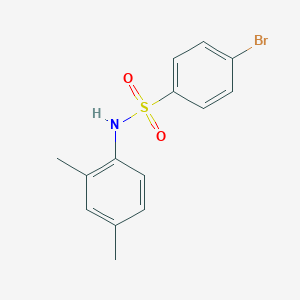
![1,4-Benzenediamine, N,N-dimethyl-N'-[(5-nitro-2-thienyl)methylene]-](/img/structure/B188048.png)

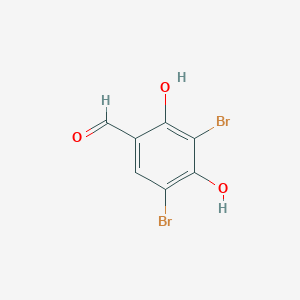
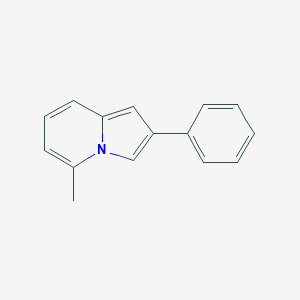
![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)
